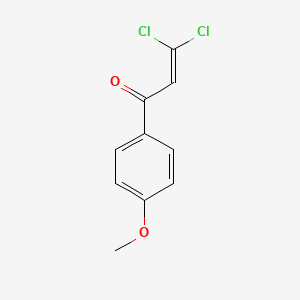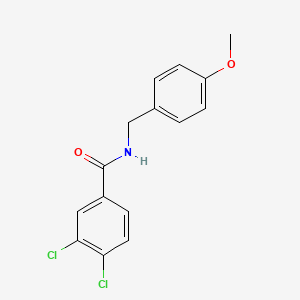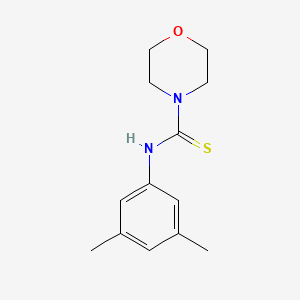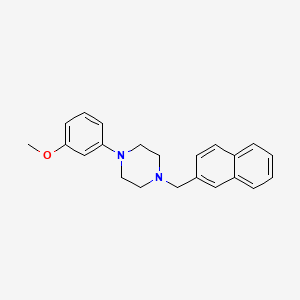
3,3-dichloro-1-(4-methoxyphenyl)-2-propen-1-one
Übersicht
Beschreibung
3,3-dichloro-1-(4-methoxyphenyl)-2-propen-1-one, also known as DCP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. DCP is a derivative of chalcone, which is a natural product found in many plants. The synthesis of DCP involves the reaction of 4-methoxyacetophenone with chloroacetyl chloride in the presence of a base.
Wissenschaftliche Forschungsanwendungen
Synthesis and Spectral Properties
- 3,3-Dichloro-1-(4-methoxyphenyl)-2-propen-1-one has been synthesized from corresponding substituted acetophenones and benzaldehydes. This process involves UV, IR, 1H NMR, and 13C NMR spectral data to confirm the structures (Ahmed, Romman, Ahmed, Akhter, & Halim, 2007).
Bioevaluation Against Nematodes
- Synthesized compounds, including 3,3-dichloro-1-(4-methoxyphenyl)-2-propen-1-one, have been evaluated for nematicidal activity against root knot nematode (Meloidogyne javanica), showing potential as a bioactive agent (Kumari, Singh, & Walia, 2014).
Molecular and Crystal Structure Studies
- The molecular and crystal structure of 3,3-dichloro-1-(4-methoxyphenyl)-2-propen-1-one and related compounds have been studied extensively. These studies focus on the dihedral angles, bond configurations, and crystal packing characteristics (Benmekhbi, Belhouas, Bouacida, Mosbah, & Bencharif, 2009).
Potential in Organic Electronics
- Derivatives of this compound have been explored for their application in organic electronics. For instance, poly[2-{bis(4-methoxyphenyl)amino}phenyl-5-(2-ethylhexyloxy)-1,4-phenylenevinylene] 1, synthesized using a derivative, shows promise in reversible redox reactions and high-spin organic polymer formation, indicating potential in high-tech applications (Kurata, Pu, & Nishide, 2007).
Antimicrobial Activity
- The compound has also been studied for its antimicrobial activity. A synthesized form of 3,3-dichloro-1-(4-methoxyphenyl)-2-propen-1-one showed moderate antimicrobial activity against selected pathogens, highlighting its potential in medicinal chemistry (Sadgir, Dhonnar, Jagdale, & Sawant, 2020).
Environmental Dechlorination Studies
- In environmental studies, related methoxychlor compounds undergo dechlorination by various bacterial species, suggesting the environmental relevance and behavior of such compounds in natural conditions (Satsuma & Masuda, 2012).
Antiviral Activity
- Studies have explored the antiviral activity of chalcone derivatives, including those with 3,3-dichloro-1-(4-methoxyphenyl)-2-propen-1-one, indicating potential applications in virology and pharmaceuticals (Mallikarjun, 2005).
Eigenschaften
IUPAC Name |
3,3-dichloro-1-(4-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O2/c1-14-8-4-2-7(3-5-8)9(13)6-10(11)12/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFOWIUXQKXZCID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=C(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[(3-chlorophenyl)amino]carbonothioyl}acetamide](/img/structure/B5821419.png)
![5-[2-methyl-4-(1-pyrrolidinyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B5821423.png)




![5-[(4-chlorobenzyl)thio]-1-(2-methoxyphenyl)-1H-tetrazole](/img/structure/B5821467.png)

![4-{2-[2-(benzyloxy)phenyl]-1-cyanovinyl}benzonitrile](/img/structure/B5821491.png)
![N-(2-chlorophenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5821505.png)

![1-[(3,4-dimethylphenoxy)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5821522.png)

